molecular formula C23H23FN2O2 B11303518 N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

N-(3-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11303518
M. Wt: 378.4 g/mol
InChI Key: PTUIBTCBIHVDES-UHFFFAOYSA-N
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Description

N-[(3-FLUOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, phenoxy, and pyridinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-FLUOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-FLUOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(3-FLUOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-[(3-BROMOPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

N-[(3-FLUOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H23FN2O2/c1-17(2)19-9-11-21(12-10-19)28-16-23(27)26(22-8-3-4-13-25-22)15-18-6-5-7-20(24)14-18/h3-14,17H,15-16H2,1-2H3

InChI Key

PTUIBTCBIHVDES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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